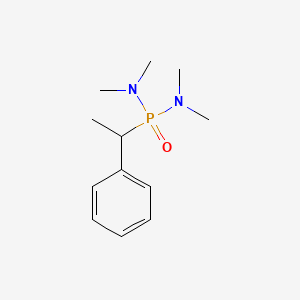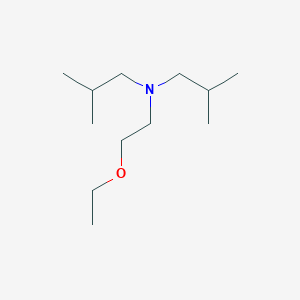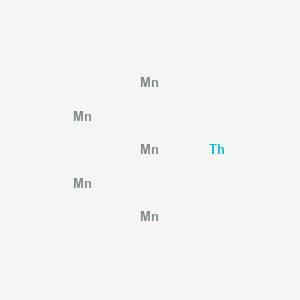
Manganese--thorium (5/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese–thorium (5/1) is a compound formed by combining manganese and thorium in a 5:1 ratio Manganese is a transition metal known for its role in steel production and biological systems, while thorium is a radioactive actinide metal used in nuclear reactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of manganese–thorium (5/1) involves the reaction of manganese and thorium under controlled conditions. One common method is the reduction of manganese dioxide (MnO₂) with thorium metal in a high-temperature furnace. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
5 MnO2+Th→Mn5ThO2
Industrial Production Methods
Industrial production of manganese–thorium (5/1) involves large-scale reduction processes using high-purity manganese and thorium. The reaction is conducted in specialized furnaces designed to handle high temperatures and inert atmospheres. The resulting compound is then purified through various techniques such as distillation and crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Manganese–thorium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and thorium and the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Manganese–thorium (5/1) can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction conditions typically involve acidic or neutral pH.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions involve the replacement of one element or group with another. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese–thorium (5/1) may result in the formation of manganese oxides and thorium oxides, while reduction may yield metallic manganese and thorium.
Aplicaciones Científicas De Investigación
Manganese–thorium (5/1) has several scientific research applications across various fields:
Chemistry: The compound is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese and thorium compounds.
Biology: Research is ongoing to explore the potential biological effects of manganese–thorium (5/1), particularly its interactions with enzymes and proteins.
Medicine: The compound is being investigated for its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: Manganese–thorium (5/1) is used in the production of high-strength alloys and as a component in advanced materials for aerospace and nuclear applications.
Mecanismo De Acción
The mechanism of action of manganese–thorium (5/1) involves its interaction with molecular targets and pathways in biological systems. Manganese ions can act as cofactors for various enzymes, influencing metabolic processes and cellular functions. Thorium, being radioactive, can emit alpha particles that cause ionization and damage to cellular structures. The combined effects of manganese and thorium result in unique biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Manganese–uranium (5/1): Similar to manganese–thorium (5/1), this compound combines manganese with uranium, another radioactive actinide metal.
Manganese–cerium (5/1): This compound involves the combination of manganese with cerium, a lanthanide metal with catalytic properties.
Uniqueness
Manganese–thorium (5/1) is unique due to the specific combination of manganese and thorium, resulting in distinct chemical and physical properties. The presence of thorium imparts radioactivity, which can be harnessed for applications in nuclear technology and medical imaging. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for use in different scientific and industrial contexts.
Propiedades
Número CAS |
64616-18-8 |
|---|---|
Fórmula molecular |
Mn5Th |
Peso molecular |
506.728 g/mol |
Nombre IUPAC |
manganese;thorium |
InChI |
InChI=1S/5Mn.Th |
Clave InChI |
CNFCVTLHKDRYLK-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Mn].[Mn].[Mn].[Mn].[Th] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


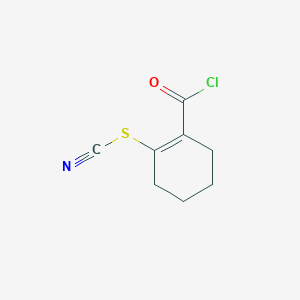
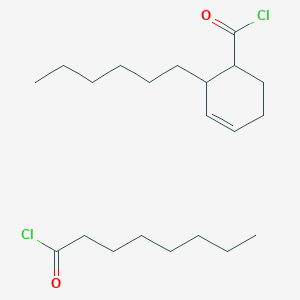
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)

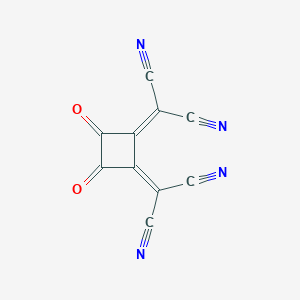

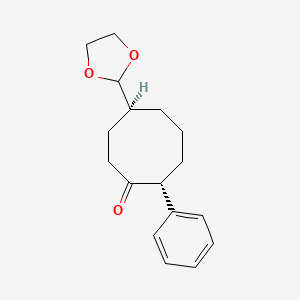
![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)

